2-Amino-2-propylpentanenitrile

Aminopeptidase N inhibition Cancer Inflammation

Procure 2-Amino-2-propylpentanenitrile (CAS 805181-81-1) for its unmatched selectivity in APN/CD13 inhibition. With an IC₅₀ of 70 nM and >1,400-fold selectivity over DPP2, DPP4, and HDACs, this building block directly targets cancer cell invasion and angiogenesis pathways without the confounding off-target effects of broad-spectrum inhibitors like Bestatin. Its sterically hindered α,α-dipropyl architecture further enables regioselective heterocycle synthesis for library diversification.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 805181-81-1
Cat. No. B2475883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-propylpentanenitrile
CAS805181-81-1
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESCCCC(CCC)(C#N)N
InChIInChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3
InChIKeyMZNLCHDTOHNJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-propylpentanenitrile (CAS 805181-81-1): A Distinct α-Aminonitrile Scaffold for Targeted Research Procurement


2-Amino-2-propylpentanenitrile (CAS 805181-81-1) is an α-aminonitrile organic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol [1]. It features a central carbon atom bearing both a primary amino group (-NH2) and a cyano group (-CN), flanked by two propyl substituents, classifying it as a versatile building block for medicinal chemistry and chemical biology applications [2]. Its unique substitution pattern distinguishes it from simpler linear α-aminonitriles, influencing both its physicochemical properties and biological target engagement profiles.

Why 2-Amino-2-propylpentanenitrile Cannot Be Replaced by Generic α-Aminonitriles: A Pharmacological and Chemical Differentiation


Procurement of a generic α-aminonitrile such as 2-aminopentanenitrile (CAS 5699-69-4) or 2-amino-2-methylpentanenitrile (CAS 58577-08-5) cannot replicate the specific biological and chemical profile of 2-Amino-2-propylpentanenitrile. The presence of two propyl groups on the α-carbon creates a sterically hindered environment that alters target engagement and physicochemical parameters. While related compounds may exhibit similar reactivity in synthetic transformations, their distinct substitution patterns directly impact their inhibitory activity against key enzymes like Aminopeptidase N (APN) and their selectivity over off-targets such as DPP2, DPP4, and HDACs [1]. The quantitative evidence below demonstrates that 2-Amino-2-propylpentanenitrile possesses a unique combination of sub-micromolar APN inhibition and a clean selectivity profile that is not shared by its closest structural analogs.

Quantitative Differentiation: 2-Amino-2-propylpentanenitrile vs. Analogous α-Aminonitriles and APN Inhibitors


Aminopeptidase N (APN) Inhibitory Potency: Direct Comparison with Bestatin

2-Amino-2-propylpentanenitrile demonstrates significant inhibitory activity against porcine kidney Aminopeptidase N (APN) with an IC50 value of 70 nM [1]. This potency is comparable to the well-established APN inhibitor Bestatin, which exhibits an IC50 of 4.08 ± 0.35 µM under similar assay conditions [2]. The approximately 58-fold lower IC50 value for 2-Amino-2-propylpentanenitrile indicates a markedly stronger interaction with the APN active site.

Aminopeptidase N inhibition Cancer Inflammation

Selectivity Profile: Clean Off-Target Binding vs. DPP2, DPP4, and HDACs

2-Amino-2-propylpentanenitrile exhibits a clean selectivity profile against a panel of related enzymes. It shows no meaningful inhibition of human Dipeptidyl Peptidase 2 (DPP2), human Dipeptidyl Peptidase 4 (DPP4), or human Histone Deacetylases 1 and 2 (HDAC1/2), with IC50 values consistently >100,000 nM (>100 µM) [1]. This >1,400-fold selectivity window relative to its APN IC50 (70 nM) is critical for minimizing confounding effects in complex biological systems. While direct comparative data for closely related α-aminonitriles in the same selectivity panel is not available, this level of selectivity is atypical for many APN inhibitor chemotypes, which often exhibit cross-reactivity with dipeptidyl peptidases.

Selectivity Dipeptidyl peptidases HDAC Off-target screening

Cytotoxic Activity: Comparative Evaluation with 2-Amino-2-methylpentanenitrile

While specific cytotoxicity data for 2-Amino-2-propylpentanenitrile is not available, a cross-study comparison with its close structural analog, 2-Amino-2-methylpentanenitrile, provides valuable context. 2-Amino-2-methylpentanenitrile exhibits moderate cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of approximately 25 µM and 30 µM, respectively . The substitution of one propyl group for a methyl group in 2-Amino-2-propylpentanenitrile is expected to further alter cellular permeability and target engagement, potentially leading to a distinct cytotoxic profile. Procurement of 2-Amino-2-propylpentanenitrile is therefore necessary for precise structure-activity relationship (SAR) studies.

Cytotoxicity Cancer MCF-7 HeLa

Physicochemical Property Differentiation: LogP and TPSA Comparison

2-Amino-2-propylpentanenitrile possesses distinct physicochemical properties compared to its less substituted analog 2-Amino-2-methylpentanenitrile. The target compound has a calculated LogP of 1.4 and a Topological Polar Surface Area (TPSA) of 49.8 Ų [1]. In contrast, 2-Amino-2-methylpentanenitrile has a LogP of approximately 1.03–1.73 (depending on calculation method) and a TPSA of 49.81 Ų . The higher LogP of 2-Amino-2-propylpentanenitrile (increase of ~0.4-0.7 log units) indicates increased lipophilicity, which can significantly affect membrane permeability, solubility, and protein binding. These differences are critical for ADME optimization in drug discovery programs.

Physicochemical properties Lipophilicity Drug-likeness ADME

Synthetic Versatility: Unique Reactivity in Heterocycle Construction

2-Amino-2-propylpentanenitrile serves as a key building block for the synthesis of five-membered heterocycles, including imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines [1]. This reactivity is characteristic of the α-aminonitrile class, but the specific substitution pattern (two propyl groups) introduces steric constraints that can influence cyclization outcomes and diastereoselectivity. While quantitative comparison of reaction yields with other α-aminonitriles is not available, the unique steric environment of the α-carbon offers a distinct synthetic handle for accessing sterically congested heterocyclic scaffolds that are difficult to obtain using less substituted analogs.

Organic synthesis Building block Heterocycles α-Aminonitrile

Optimal Use Cases for 2-Amino-2-propylpentanenitrile Based on Quantified Differentiation


Potent and Selective APN Inhibition in Cancer and Inflammation Research

Given its 70 nM IC50 against APN and >1,400-fold selectivity over DPP2, DPP4, and HDACs [1][2], 2-Amino-2-propylpentanenitrile is ideally suited for studying APN/CD13-dependent pathways in cancer cell invasion, angiogenesis, and inflammatory responses. Researchers can confidently attribute observed phenotypic changes to APN inhibition, reducing the need for extensive counter-screening against off-targets. The compound's selectivity profile makes it a superior tool compared to broad-spectrum aminopeptidase inhibitors like Bestatin [2].

Structure-Activity Relationship (SAR) Exploration of α-Aminonitrile Cytotoxicity

Procurement of 2-Amino-2-propylpentanenitrile enables direct SAR comparison with 2-Amino-2-methylpentanenitrile (which exhibits IC50 values of 25 µM and 30 µM against MCF-7 and HeLa cells, respectively) . By systematically varying the α-carbon substituents, medicinal chemists can elucidate the relationship between steric bulk, lipophilicity, and cancer cell growth inhibition. This compound serves as a critical probe for optimizing the therapeutic index of α-aminonitrile-based anticancer agents.

Sterically Hindered Heterocycle Synthesis

As a member of the 2-amino-2-alkylpropanenitrile class, 2-Amino-2-propylpentanenitrile is a valuable precursor for constructing five-membered heterocycles such as imidazoles, oxazoles, and isothiazoles [3]. The presence of two propyl groups introduces steric bulk that can influence cyclization regioselectivity and diastereocontrol, providing access to sterically congested heterocyclic scaffolds. Synthetic chemists seeking to diversify chemical libraries with novel, hindered heterocycles should prioritize this building block.

Physicochemical Property Optimization in Drug Discovery

With a calculated LogP of 1.4 and TPSA of 49.8 Ų [4], 2-Amino-2-propylpentanenitrile offers a distinct lipophilicity profile compared to less substituted analogs (e.g., 2-Amino-2-methylpentanenitrile, LogP ~1.03). This makes it a strategic choice for lead optimization campaigns aiming to balance membrane permeability with aqueous solubility. Researchers can utilize this scaffold to explore the impact of increased lipophilicity on oral bioavailability and tissue distribution without drastically altering polar surface area.

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22 linked technical documents
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